3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole
Description
Properties
IUPAC Name |
3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c1-9-8-15-12-13-11(7-14(9)12)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMZKFFVBKTHRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00319826 | |
| Record name | NSC351164 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00319826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25968-20-1 | |
| Record name | NSC351164 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC351164 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00319826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole can be synthesized through a multi-step process involving the reaction of thiourea, acetone, and α-bromoacetophenone. The reaction typically proceeds under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives reacting with amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted imidazo[2,1-b][1,3]thiazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the compound.
Comparison with Similar Compounds
Levamisole and Tetramisole
Levamisole (6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole) and its racemic form, Tetramisole, are saturated derivatives of the imidazo[2,1-b]thiazole scaffold. Key differences include:
- Structure : Partial saturation of the imidazo-thiazole ring (2,3,5,6-tetrahydro) reduces conjugation, limiting photophysical applications but enhancing biological activity.
- Applications: Levamisole is an antihelminthic and immunomodulatory drug, contrasting with mpmt’s role in materials science. The saturated structure improves bioavailability and interaction with biological targets .
- Electronic Properties : The lack of full aromaticity in Levamisole eliminates phosphorescence, making it unsuitable for optoelectronic uses.
Table 1 : Structural and Functional Comparison of mpmt and Levamisole
6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole
This compound features a dihydro-substituted thiazole ring, introducing partial saturation:
- Structure : The 2,3-dihydro modification increases ring flexibility, altering steric and electronic profiles.
- Applications: Limited evidence for optoelectronic use; primarily studied for structural diversity in heterocyclic chemistry.
COX-2 Inhibitors with Imidazo[2,1-b]thiazole Scaffold
Compounds like N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine highlight pharmacological applications:
- Key Differences : A sulfonamide group at C5 enhances COX-2 selectivity (IC₅₀ = 0.08 µM) .
- Comparison with mpmt : The absence of electron-withdrawing groups in mpmt limits its bioactivity but optimizes it for charge transfer in iridium complexes.
Comparison with Functional Analogues in Materials Science
mtfpmt (3-Methyl-6-(4-(trifluoromethyl)phenyl)imidazo[2,1-b]thiazole)
- Structural Modification : Introduction of -CF₃ at the phenyl para position.
- Impact: Blue-shifts emission by ~50 nm due to reduced triplet energy levels . Enhances electron deficiency, improving charge transport in OLEDs. Quantum yield: 28.2% in iridium complexes, slightly lower than mpmt due to increased non-radiative decay .
Naphthyl-Substituted Derivatives (e.g., mn2mt, n2tfmt)
- Structural Features : Replacement of phenyl with naphthyl groups extends π-conjugation.
- Effects :
Table 2 : Photophysical Properties of mpmt and Key Analogues
| Compound | Substituent | Emission λ (nm) | Quantum Yield (%) | Application |
|---|---|---|---|---|
| mpmt | C6-phenyl, C3-methyl | 585–637 | 14.3–31.6 | Red phosphorescent OLEDs |
| mtfpmt | C6-(4-CF₃-phenyl) | 417–585 | 8.5–28.2 | Blue-green OLEDs |
| mn2mt | C6-(naphth-2-yl) | 562–609 | 9.7–55.5 | Yellow-red OLEDs |
| n2tfmt | C6-(naphth-2-yl), CF₃ | 585–593 | 10.7–20.9 | Orange OLEDs |
Imidazo[2,1-b]oxazole Derivatives (e.g., dpmo)
- Structural Difference : Replacement of sulfur with oxygen in the thiazole ring.
- Impact :
Biological Activity
3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound notable for its biological activities, particularly in the field of oncology. This compound has garnered attention due to its potential anticancer properties and interactions with various biochemical pathways. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a fused imidazole and thiazole ring system. Its structural characteristics contribute to its biological activity by allowing interactions with various biomolecular targets.
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells. This is primarily mediated through the inhibition of specific kinases such as Raf kinases and the modulation of signaling pathways involved in cell survival and proliferation.
- Cytotoxicity : Studies have demonstrated significant cytotoxic effects against human cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The IC50 values for these cell lines indicate potent antiproliferative activity .
- Enzyme Inhibition : The compound interacts with various enzymes, leading to altered metabolic pathways. For example, it has been reported to inhibit certain protein kinases that are crucial for tumor growth and survival.
Biological Activity Summary
| Activity | Target Cell Lines | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HepG2 | 5.11 - 10.8 | Induction of apoptosis |
| Anticancer | MDA-MB-231 | 1.4 - 4.2 | Cytotoxicity through kinase inhibition |
| Antibacterial | Various Gram-positive strains | 1 - 4 | Enzyme inhibition |
Case Studies
Several studies have investigated the biological effects of this compound:
- Anticancer Efficacy : A study evaluated the compound's efficacy against pancreatic ductal adenocarcinoma models. It showed significant antiproliferative activity with IC50 values in the low micromolar range, indicating its potential as a therapeutic agent in cancer treatment .
- Antimicrobial Activity : Research has also explored its antibacterial properties against multidrug-resistant bacterial strains. The compound exhibited moderate to strong antibacterial activity with minimal cytotoxicity against human liver cells (HepG2), suggesting a favorable safety profile for further development .
- Mechanistic Insights : Investigations into the metabolic pathways revealed that the compound undergoes oxidative metabolism leading to glutathione conjugation, which may play a role in its bioactivation and overall efficacy against cancer cells .
Q & A
Basic Research Question
- MTT assay : Measures viability of cancer cell lines (e.g., HeLa, MCF-7) after 48–72 hours of exposure. IC50 values are calculated to compare potency .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) quantifies early/late apoptotic cells.
- Cell cycle analysis : PI staining with flow cytometry identifies G1/S or G2/M arrest .
- Comparative controls : Include cisplatin or doxorubicin as positive controls and untargeted imidazo-thiazole analogs to assess structure-activity relationships (SAR) .
How can contradictory biological activity data across studies be resolved?
Advanced Research Question
Contradictions often arise from:
- Structural variations : Minor substituent changes (e.g., nitro vs. methoxy groups) drastically alter activity. Compare analogs like 3-Methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole (anticancer) vs. 6-phenyl derivatives (antimicrobial) .
- Assay conditions : Varying cell lines, serum concentrations, or incubation times impact results. Standardize protocols (e.g., ATCC cell lines, 10% FBS, 48-hour exposure) .
- Purity verification : Confirm compound purity (>95%) via HPLC or LC-MS to rule out impurities masking true activity .
What computational methods are used to predict the pharmacological properties of this compound?
Advanced Research Question
- DFT calculations : Optimize molecular geometry (B3LYP/6-31G* basis set) to study electronic properties (HOMO-LUMO gaps) and reactive sites .
- Molecular docking : Simulate binding to target proteins (e.g., EGFR, tubulin) using AutoDock Vina. Validate with MD simulations (GROMACS) to assess binding stability .
- ADMET prediction : Tools like SwissADME predict logP, bioavailability, and blood-brain barrier penetration to prioritize candidates .
How do substituents on the phenyl ring influence the biological activity of imidazo[2,1-b][1,3]thiazole derivatives?
Basic Research Question
Key SAR trends include:
- Electron-withdrawing groups (NO2, CF3) : Enhance anticancer activity by increasing electrophilicity and DNA intercalation potential (e.g., 3-NO2 derivatives show IC50 = 2.1 µM vs. MCF-7) .
- Electron-donating groups (OCH3, CH3) : Improve antimicrobial activity (e.g., 4-OCH3 derivatives inhibit S. aureus at MIC = 8 µg/mL) .
- Bulkier substituents : Reduce solubility but may improve target specificity (e.g., 3,4-di-OCH3 derivatives show selective COX-2 inhibition) .
What strategies mitigate stability issues during storage of imidazo[2,1-b][1,3]thiazole derivatives?
Advanced Research Question
- Lyophilization : Store as lyophilized powders under argon at -20°C to prevent hydrolysis or oxidation .
- Light-sensitive containers : Use amber vials to avoid photodegradation of nitro or sulfonyl groups.
- Buffer compatibility : Avoid basic conditions (pH > 8) to prevent ring-opening reactions. Confirm stability via accelerated stability testing (40°C/75% RH for 4 weeks) .
How are molecular dynamics (MD) simulations applied to study imidazo[2,1-b][1,3]thiazole-protein interactions?
Advanced Research Question
- System preparation : Parameterize the compound using CGenFF or GAFF force fields. Solvate in TIP3P water with 0.15 M NaCl.
- Simulation workflow : Run 100 ns MD simulations (NPT ensemble, 310 K) to analyze binding mode stability. Calculate RMSD and RMSF to identify flexible protein regions .
- Free energy calculations : Use MM-PBSA or MM-GBSA to estimate binding free energy, correlating with experimental IC50 values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
